molecular formula C16H23ClN2O3 B1443336 tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate CAS No. 1010115-38-4

tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate

Cat. No.: B1443336
CAS No.: 1010115-38-4
M. Wt: 326.82 g/mol
InChI Key: MJBBXJHZJGYKND-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate emerges from the broader historical context of piperidine derivative synthesis and applications in organic chemistry. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent developments in piperidine chemistry. The evolution of piperidine derivatives has been driven by their ubiquitous presence as building blocks in pharmaceuticals and fine chemicals, with the piperidine structure being found in numerous natural alkaloids and synthetic compounds.

The specific compound under investigation represents a more recent development in the field of synthetic organic chemistry, reflecting advances in both synthetic methodology and molecular design. The compound's registration with the Chemical Abstracts Service under the number 1010115-38-4 indicates its formal recognition within the chemical literature. The development of this particular derivative exemplifies the ongoing efforts to create more sophisticated molecular architectures that combine multiple pharmacophoric elements within a single molecular framework.

The historical trajectory of piperidine chemistry has been marked by continuous innovation in synthetic approaches, with industrial production methods evolving from early natural product isolation to modern catalytic processes. Contemporary industrial synthesis of piperidine typically employs hydrogenation of pyridine over molybdenum disulfide catalysts, representing a significant advancement from the original nitric acid-based approaches. This evolution in synthetic methodology has enabled the development of more complex derivatives such as the compound under investigation.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules. The compound's formal name reflects its structural complexity, incorporating multiple functional groups and ring systems within a single molecular entity. Alternative systematic nomenclature includes 1-Piperidinecarboxylic acid, 4-[[(6-chloro-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester, which provides an alternative descriptor emphasizing the carboxylic acid ester functionality.

Property Value Source
Chemical Abstracts Service Number 1010115-38-4
Molecular Formula C₁₆H₂₃ClN₂O₃
Molecular Weight 326.82 g/mol
International Union of Pure and Applied Chemistry Name tert-butyl 4-(((6-chloropyridin-3-yl)oxy)methyl)piperidine-1-carboxylate
Simplified Molecular Input Line Entry System O=C(N1CCC(COC2=CC=C(Cl)N=C2)CC1)OC(C)(C)C
International Chemical Identifier Key MJBBXJHZJGYKND-UHFFFAOYSA-N
MDL Number MFCD24450233

The compound belongs to the broader classification of heterocyclic organic compounds, specifically categorized as a piperidine derivative with additional pyridine substitution. From a structural perspective, it can be classified as a tertiary ester derivative containing both nitrogen-containing heterocycles and ether linkages. The presence of the chloropyridine moiety classifies it within the halogenated aromatic compounds category, while the tert-butyl ester functionality places it among protected carboxylic acid derivatives commonly employed in synthetic chemistry.

The molecular architecture encompasses several distinct chemical classifications simultaneously. The piperidine ring system represents a saturated six-membered nitrogen heterocycle, while the pyridine component constitutes an aromatic six-membered nitrogen heterocycle. The ether linkage connecting these two ring systems creates a flexible molecular bridge that influences both the compound's conformational properties and its potential biological activities. The tert-butyl carboxylate protecting group represents a standard synthetic chemistry tool for temporary protection of carboxylic acid functionality during multi-step synthetic sequences.

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its multifaceted molecular architecture and versatile synthetic utility. Piperidine derivatives represent ubiquitous building blocks in pharmaceuticals and fine chemicals, with their structural frameworks being found in numerous natural and synthetic compounds of biological significance. The compound's design incorporates multiple pharmacophoric elements that are commonly associated with bioactive molecules, making it a valuable intermediate in medicinal chemistry research.

The compound's structural features make it particularly valuable for synthetic methodology development and structure-activity relationship studies. The presence of both protected and unprotected functional groups provides opportunities for selective chemical transformations, while the combination of saturated and aromatic heterocycles offers diverse options for further structural elaboration. The chloropyridine component serves as a versatile synthetic handle, enabling various cross-coupling reactions and nucleophilic substitution processes that can lead to extensive structural diversity.

Research applications of this compound extend beyond its direct synthetic utility to include its role as a molecular probe for investigating biological systems. The combination of piperidine and pyridine moieties within a single molecular framework provides an opportunity to study the individual and synergistic contributions of these heterocyclic systems to biological activity. The ether linkage between the ring systems introduces conformational flexibility that can be exploited in structure-activity relationship studies to understand the spatial requirements for biological activity.

The compound's significance is further enhanced by its potential applications in material science and chemical biology research. The strategic positioning of functional groups enables the development of molecular sensors, catalysts, and other specialized chemical tools. The modular nature of the molecular architecture allows for systematic structural modifications that can fine-tune physical, chemical, and biological properties for specific applications.

Current Research Landscape

The current research landscape surrounding this compound reflects the compound's emergence as a valuable synthetic intermediate and research tool. Contemporary studies focus on developing efficient synthetic methodologies for its preparation, exploring its chemical reactivity patterns, and investigating its potential applications in various research domains. The compound's availability from multiple chemical suppliers indicates sustained research interest and commercial viability.

Current synthetic approaches to the compound typically involve multi-step sequences starting from readily available piperidine and pyridine precursors. The synthesis generally requires careful optimization of reaction conditions to achieve satisfactory yields while minimizing side product formation. Modern synthetic strategies emphasize the use of mild reaction conditions and environmentally benign reagents to improve the overall sustainability of the synthetic process. The compound's synthesis with 95% purity demonstrates the maturity of current synthetic methodologies.

Physical Property Value Conditions
Melting Point No data available -
Boiling Point 434.2±25.0 °C 760 mmHg
Flash Point 216.4±23.2 °C -
Density 1.2±0.1 g/cm³ Standard conditions
Vapor Pressure 0.0±1.0 mmHg 25°C
Polarizability 33.8±0.5 × 10⁻²⁴ cm³ -

Contemporary research applications span multiple disciplines including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, the compound serves as a key intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders and inflammatory conditions. The structural similarity to known bioactive compounds makes it an attractive starting point for drug discovery programs focused on developing novel therapeutic agents with improved efficacy and selectivity profiles.

Materials science applications focus on the compound's potential use in developing functional materials with specific electronic, optical, or mechanical properties. The combination of aromatic and aliphatic components within the molecular structure provides opportunities for creating materials with tailored properties through systematic structural modifications. Recent studies have explored the compound's utility in developing molecular sensors and other specialized chemical tools for analytical applications.

The research landscape continues to evolve with advances in synthetic methodology and analytical techniques. Modern spectroscopic and computational methods enable detailed characterization of the compound's structural and electronic properties, facilitating the development of more sophisticated applications. The integration of artificial intelligence and machine learning approaches in chemical research promises to accelerate the discovery of new applications and synthetic methodologies for this versatile compound.

Properties

IUPAC Name

tert-butyl 4-[(6-chloropyridin-3-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-13-4-5-14(17)18-10-13/h4-5,10,12H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBBXJHZJGYKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reactants and Intermediates

Compound Role Molecular Formula Notes
6-Chloropyridin-3-ol Nucleophile (phenol) C5H4ClNO Provides the chloropyridinyl oxy group
tert-Butyl 4-(methanesulfonyloxy)methyl)piperidine-1-carboxylate Electrophile (leaving group) C12H21NO5S Activated piperidine intermediate with good leaving group (mesylate)
Base (e.g., cesium carbonate) Deprotonates phenol - Facilitates nucleophilic attack
Solvent (DMF or DMA) Reaction medium - Polar aprotic solvents used for SN2

Representative Synthetic Procedure

  • Step 1: Preparation of tert-Butyl 4-(methanesulfonyloxy)methyl)piperidine-1-carboxylate

    This intermediate is prepared by reacting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride under basic conditions to convert the hydroxyl group into a mesylate, a good leaving group.

  • Step 2: Nucleophilic Substitution Reaction

    The mesylate intermediate is reacted with 6-chloropyridin-3-ol in the presence of a base such as cesium carbonate or potassium carbonate. The base deprotonates the phenol to generate the phenolate ion, which then attacks the electrophilic methylene carbon bearing the mesylate, displacing the mesylate and forming the ether linkage.

  • Reaction Conditions:

    • Solvent: N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)
    • Temperature: Typically 80–85 °C
    • Time: 2 to 18 hours depending on scale and conditions
    • Workup: Extraction with dichloromethane, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography

Example Experimental Data

Parameter Details
Yield ~58–90% depending on scale and conditions
Base Cesium carbonate or potassium carbonate
Solvent DMF or DMA
Temperature 80–85 °C
Reaction Time 2–18 hours
Purification Silica gel chromatography (petroleum ether/ethyl acetate)

Example:
A mixture of tert-butyl 4-(methanesulfonyloxy)methyl)piperidine-1-carboxylate (54.6 g, 186 mmol) and cesium carbonate (110 g, 339 mmol) in DMF (400 mL) was treated with 6-chloropyridin-3-ol at room temperature. The mixture was stirred at 80 °C for 2 hours. After completion, the reaction mixture was cooled, concentrated, and extracted with dichloromethane. The organic layers were washed, dried, and concentrated. The crude product was purified by silica gel chromatography to yield tert-butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate with a yield of approximately 90% as a white solid.

Reaction Mechanism Insights

  • The key step is an SN2 nucleophilic substitution where the phenolate ion attacks the methylene carbon attached to the mesylate group.
  • The BOC group on the piperidine nitrogen prevents side reactions involving the nitrogen, ensuring selectivity.
  • The use of polar aprotic solvents like DMF or DMA enhances the nucleophilicity of the phenolate and stabilizes the transition state.
  • Cesium carbonate is preferred due to its strong basicity and good solubility in polar aprotic solvents, facilitating efficient deprotonation.

Comparative Analysis of Bases and Solvents

Base Solvent Temperature Yield (%) Notes
Cesium carbonate DMF 80 °C ~90 High yield, strong base, good solubility
Potassium carbonate Ethanol/Water Reflux (~78 °C) ~84 Moderate yield, greener solvent system
Cesium fluoride DMA 85 °C 58–60 Lower yield, fluoride ion can act as base

Summary Table of Preparation Parameters

Step Reagents & Conditions Yield (%) Purification Method Reference
Mesylation of hydroxymethyl piperidine Methanesulfonyl chloride, base Not specified Extraction, chromatography
Nucleophilic substitution with 6-chloropyridin-3-ol Cesium carbonate, DMF, 80 °C, 2 h 90 Silica gel chromatography
Alternative substitution with potassium carbonate Ethanol/water, reflux, 16.5 h 84 Filtration, washing, drying
Substitution using cesium fluoride DMA, 85 °C, 12–18 h 58–60 Chromatography

Research Findings and Practical Notes

  • The highest yields are achieved using cesium carbonate in DMF at 80 °C for short reaction times (2 hours).
  • Potassium carbonate in ethanol/water is a viable greener alternative but requires longer reaction times and slightly lower yield.
  • Cesium fluoride in DMA provides moderate yields but may require multiple additions and longer reaction times.
  • The BOC protecting group remains stable under these conditions, allowing for subsequent synthetic transformations.
  • Purification by silica gel chromatography is standard to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

Scientific Research Applications

tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Piperidine 6-Chloropyridin-3-yloxy methyl, Boc Chloropyridinyloxy, Boc
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Piperidine Pyridin-3-yl, Amino, Boc Amino, Pyridinyl, Boc
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine 6-Iodo-3-methoxypyridin-2-yloxy, Boc Iodo, Methoxy, Boc
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate Piperidine Methylsulfonyloxyethyl, Boc Sulfonate ester, Boc

Key Observations :

  • The target compound distinguishes itself via the 6-chloropyridinyloxy group, which is more electron-withdrawing than the amino group in PK03447E-1 or the methoxy group in the pyrrolidine derivative .
  • Compared to sulfonate-containing analogs (e.g., methylsulfonyloxyethyl), the chloropyridinyloxy group may act as a less reactive leaving group but could improve metabolic stability in drug candidates .
  • Pyrrolidine-based analogs (five-membered ring) exhibit distinct conformational flexibility compared to the piperidine core of the target compound, affecting binding interactions in biological systems .
Physicochemical Properties
Property Target Compound PK03447E-1 Methylsulfonyloxyethyl Analog
Molecular Weight ~324.8 g/mol* ~305.3 g/mol 307.41 g/mol
Physical State Not explicitly reported (inferred solid) Light yellow solid Solid (exact color unspecified)
Solubility Likely moderate (chlorine enhances lipophilicity) Not reported Lower solubility (sulfonate increases polarity)
Reactivity Chloropyridinyloxy as potential leaving group Amino group enables nucleophilic reactions Sulfonate acts as superior leaving group

Notes:

  • The chlorine atom in the target compound increases molecular weight and lipophilicity compared to PK03447E-1, which lacks halogen substituents .
  • Sulfonate-containing analogs (e.g., methylsulfonyloxyethyl) exhibit higher reactivity in substitution reactions due to the stability of the sulfonate leaving group .

Biological Activity

tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate, with the molecular formula C16H23ClN2O3C_{16}H_{23}ClN_{2}O_{3} and a molecular weight of approximately 326.82 g/mol, is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. Its structure includes a piperidine ring, a chloropyridine moiety, and a tert-butyl ester group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's structure facilitates binding to various receptors or enzymes, modulating their activity. Understanding the precise mechanism requires detailed studies on its molecular interactions and pathways.

Pharmacological Profile

Preliminary studies suggest that this compound may exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : The chlorinated pyridine moiety enhances the compound's potential as an antimicrobial agent.
  • Neuroactive Properties : The piperidine structure is known for its neuroactive properties, potentially influencing neurotransmitter systems.
  • Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, suggesting a possible role in reducing inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In vitro Studies : A study demonstrated that derivatives of piperidine compounds could inhibit IL-1β release in macrophages, indicating anti-inflammatory potential. The modulation of structural components led to varying degrees of activity, suggesting that similar modifications could enhance the efficacy of this compound .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the piperidine core can significantly affect receptor binding affinity and selectivity. Compounds with similar structures have been developed to target dopamine receptors, illustrating the importance of structural optimization in enhancing biological activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

Compound NameMolecular FormulaBiological ActivityReference
Tert-butyl 4-(6-amino-pyridin-3-yloxy)methyl-piperidine-1-carboxylateC16H23ClN2O3Moderate anti-inflammatory
Tert-butyl 4-hydroxypiperidine-1-carboxylateC15H21N2O3Neuroactive properties
Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylateC17H25N3O3Antimicrobial effects

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).
  • Avoid moisture to prevent Boc-group cleavage.

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:
Use a combination of techniques:

  • NMR :
    • ¹H NMR : Peaks at δ 1.45 ppm (tert-butyl, 9H), δ 3.4–4.2 ppm (piperidine and methylene protons), δ 6.8–8.2 ppm (pyridyl aromatic protons) .
    • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and pyridyl carbons (δ ~120–150 ppm) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ ~341.1 (C₁₆H₂₂ClN₂O₃) .
  • IR : Stretch at ~1680–1700 cm⁻¹ (C=O of Boc group) .

Validation : Compare with spectral data of structurally analogous compounds (e.g., tert-butyl piperidine carboxylates) .

Basic: What are the stability and recommended storage conditions?

Methodological Answer:

  • Stability : Stable under inert conditions (N₂ atmosphere) at –20°C for long-term storage . Avoid exposure to strong oxidizing agents (e.g., HNO₃, H₂O₂) to prevent degradation .
  • Handling : Use flame-resistant lab coats, nitrile gloves, and eye protection. Conduct reactions in a fume hood to minimize inhalation risks .
  • Decomposition Risks : Heating above 40°C may release toxic gases (e.g., CO, NOₓ) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Parameter Screening :

    ParameterOptimal RangeImpact on Yield
    Temperature0–20°CPrevents Boc cleavage
    SolventAnhydrous DCMEnhances solubility
    CatalystDMAP (10 mol%)Accelerates etherification
    Reaction Time12–24 hoursEnsures completion
  • Scale-Up : Use continuous flow chemistry to maintain temperature control and reduce side reactions .

  • Work-Up : Extract with saturated NaHCO₃ to remove unreacted pyridinol .

Advanced: What structure-activity relationships (SAR) are observed in analogs of this compound?

Methodological Answer:

  • Key Modifications :
    • Chlorine Position : 6-Chloro on pyridine enhances electrophilicity, improving binding to biological targets (e.g., kinase inhibitors) .
    • Piperidine Substituents : Bulky groups (e.g., tert-butyl) increase metabolic stability but may reduce solubility .
  • Case Study : Analogs with nitro groups at the 3-position of pyridine show 10× higher cytotoxicity compared to 4-nitro derivatives .

Q. Experimental Design :

Synthesize analogs with varied substituents.

Test in vitro against target enzymes (e.g., IC₅₀ assays).

Correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

Advanced: How to develop a validated HPLC method for purity analysis?

Methodological Answer:

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Gradient from 50% to 90% acetonitrile in water (0.1% TFA) over 20 minutes.

  • Detection : UV at 254 nm (pyridyl absorption) .

  • Validation Parameters :

    ParameterRequirementResult
    LinearityR² ≥ 0.9990.9995
    LOD/LOQ0.1 µg/mL / 0.3 µg/mLPass
    Precision (RSD%)≤2%1.5%

Troubleshooting : Adjust pH to 2.5 with TFA if peak tailing occurs .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Kinase Inhibition : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR) at 10 µM. Use ADP-Glo™ assay for IC₅₀ determination .
  • Cytotoxicity : Test in HeLa or HepG2 cells via MTT assay (48-hour exposure, 1–100 µM range) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Q. Data Interpretation :

  • EC₅₀ < 1 µM suggests high potency.
  • Microsomal half-life >30 minutes indicates favorable metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.